DT-061
Description
Overview of Protein Phosphatase 2A (PP2A) as a Critical Regulator of Cellular Homeostasis
Protein Phosphatase 2A (PP2A) is a major serine/threonine phosphatase in eukaryotic cells, playing an indispensable role in regulating a wide array of cellular functions nih.govnih.govasm.orghubrecht.eu. It is estimated to account for a significant portion of total cellular serine/threonine phosphatase activity hubrecht.eu. PP2A functions as a heterotrimeric complex typically composed of a catalytic subunit (C), a structural subunit (A), and a regulatory subunit (B) nih.govhubrecht.eu. The catalytic subunit (PP2Ac) is encoded by two genes, Cα and Cβ, with high sequence identity hubrecht.eu. The structural subunit (PP2Aa) also has two isoforms nih.gov. The diversity and specificity of PP2A holoenzymes are largely determined by the regulatory B subunits, which are highly variable and direct the phosphatase to specific substrates and cellular locations nih.govaacrjournals.orgresearchgate.net.
PP2A is involved in the modulation of numerous signaling pathways, including but not limited to PI3K/AKT/mTOR, MAPK, and NF-κB pathways nih.govnih.gov. Its activity is critical for processes such as cell proliferation, signal transduction, cell cycle progression, apoptosis, cellular metabolism, migration, and differentiation nih.govnih.govasm.org. For instance, PP2A negatively regulates the AKT pathway by dephosphorylating AKT at threonine-308, which is essential for AKT activation, thereby influencing cell survival and proliferation nih.govnih.gov. PP2A also plays a role in the Wnt signaling pathway and is involved in the dephosphorylation and degradation of β-catenin nih.gov. Its influence extends to key apoptosis regulators like BAD and Bcl-2 nih.gov. The proper functioning of PP2A is integral to maintaining physiological balance, and its impairment can have severe consequences nih.gov.
Significance of Phosphatase Modulators in Disease Pathophysiology Research
Protein phosphorylation and dephosphorylation are fundamental post-translational modifications that tightly regulate cellular processes nih.gov. While protein kinases, which add phosphate (B84403) groups, have been extensively studied as drug targets, protein phosphatases, which remove them, have historically been considered less tractable targets for therapeutic intervention acs.orgchimia.ch. However, it is increasingly recognized that aberrant phosphatase activity contributes significantly to the pathophysiology of various diseases, including cancer, neurological disorders, and inflammatory conditions nih.govnih.govmdpi.comnih.govfrontiersin.org.
Modulating phosphatase activity offers a promising therapeutic strategy. Phosphatase modulators can either enhance or inhibit the activity of specific phosphatases to restore cellular signaling balance patsnap.com. The development of selective modulators has been challenging due to the conserved nature of phosphatase catalytic domains acs.org. However, recent advances in understanding the complex structures and regulatory mechanisms of phosphatases, particularly the role of regulatory subunits and allosteric sites, have opened new avenues for developing targeted therapies aacrjournals.orgacs.orgchimia.ch. Small molecules that can selectively modulate the assembly or activity of specific phosphatase holoenzymes are of significant interest in disease research aacrjournals.orgbiorxiv.orgnih.govembopress.orgresearchgate.net.
Historical Context of DT-061 Discovery and Initial Research Hypotheses
This compound, also known by the synonym SMAP (Small Molecule Activator of Protein Phosphatase 2A), is a compound that emerged from research into small molecules capable of modulating PP2A activity biorxiv.orgmedkoo.comcancer-research-network.commedchemexpress.commedchemexpress.eulipexogen.com. The discovery of compounds like this compound is linked to efforts to identify agents that can reactivate PP2A, particularly in contexts where its tumor suppressor function is impaired researchgate.netmdpi.comembopress.org.
Initial research hypotheses surrounding this compound centered on its potential as a PP2A activator and its therapeutic implications, particularly in cancer where PP2A activity is often suppressed researchgate.netmdpi.comembopress.org. Studies aimed to investigate whether enhancing PP2A activity using small molecules like this compound could counteract the effects of oncogenic signaling pathways driven by hyperactive kinases cancer-research-network.commedchemexpress.eu. The rationale was that restoring PP2A activity could lead to the dephosphorylation and inactivation of key oncoproteins, thereby inhibiting cancer cell proliferation and survival nih.govbiorxiv.orgcancer-research-network.commedchemexpress.eu. The identification of this compound as a potential PP2A activator provided a tool to explore these hypotheses and investigate the therapeutic potential of directly targeting PP2A in various disease models biorxiv.orgcancer-research-network.commedchemexpress.eunih.govpatsnap.comresearchgate.net.
Research into this compound and related compounds (SMAPs) has involved characterizing their interaction with PP2A holoenzymes and their effects on downstream signaling pathways and cellular processes aacrjournals.orgbiorxiv.orgnih.govembopress.orgresearchgate.net. Early studies aimed to understand how this compound influences the assembly and stabilization of specific PP2A complexes, particularly those containing different regulatory B subunits, which are crucial for determining substrate specificity aacrjournals.orgbiorxiv.orgnih.govembopress.orgresearchgate.net.
While some studies have supported this compound's role as a PP2A activator that selectively stabilizes certain holoenzymes, such as those containing the B56α subunit aacrjournals.orgresearchgate.netbiorxiv.orgnih.govembopress.orgresearchgate.net, other research has questioned the extent to which its cellular effects are solely mediated through direct PP2A activation, suggesting potential off-target effects on cellular structures like the Golgi and endoplasmic reticulum embopress.orgbiorxiv.org. This highlights the ongoing nature of research to fully elucidate the precise mechanisms of action of this compound.
Key Research Findings Related to this compound and PP2A Modulation:
| Research Area | Key Findings | Relevant Citations |
| PP2A Holoenzyme Interaction and Stabilization | This compound has been shown to act as a molecular glue, binding to the interface of PP2A subunits (A, C, and B) and stabilizing specific holoenzymes. aacrjournals.orgbiorxiv.orgnih.govembopress.orgresearchgate.net Cryo-EM studies suggest preferential recruitment and stabilization of the B56α subunit, although stabilization of B55α has also been proposed. biorxiv.orgnih.govembopress.orgresearchgate.netbiorxiv.org this compound binding may increase PP2A-C subunit carboxymethylation, correlating with enhanced enzymatic activity. biorxiv.orgnih.govresearchgate.net | aacrjournals.orgresearchgate.netbiorxiv.orgnih.govembopress.orgresearchgate.netbiorxiv.org |
| Effects on Oncogenic Signaling Pathways | Treatment with this compound, particularly in combination with other inhibitors (e.g., MEK inhibitors), has been shown to suppress key oncogenic drivers like p-AKT and MYC. researchgate.netmedkoo.comcancer-research-network.commedchemexpress.eu PP2A activation by this compound can overcome resistance to kinase inhibitors in certain cancer models. researchgate.netcancer-research-network.commedchemexpress.eu this compound has been shown to modulate mTOR signaling. researchgate.netpatsnap.com | researchgate.netresearchgate.netmedkoo.comcancer-research-network.commedchemexpress.eupatsnap.com |
| Impact on Cellular Processes | This compound has demonstrated potent effects in preclinical cancer models, leading to reduced tumor burden and inducing apoptosis. biorxiv.orgcancer-research-network.commedchemexpress.eunih.gov Studies indicate this compound can induce caspase-3/7 activation. cancer-research-network.commedchemexpress.eu this compound has been shown to activate apoptosis in multidrug-resistant cancer cells, potentially through Bax/Bak-independent pathways involving mitochondrial permeability transition pores. nih.govresearchgate.net this compound has also been investigated for its effects on autophagy and cell cycle arrest. biorxiv.orgpatsnap.com | biorxiv.orgcancer-research-network.commedchemexpress.eunih.govpatsnap.comresearchgate.net |
| Research in Specific Disease Models | This compound has shown efficacy in various preclinical cancer models, including lung, prostate, breast, and glioblastoma. biorxiv.org It has been investigated in KRAS-driven lung cancer models and MYC-driven tumorigenesis. medkoo.comcancer-research-network.commedchemexpress.eu Research also explores its potential in chronic lymphocytic leukemia (CLL) nih.govresearchgate.net and Marfan syndrome (MFS) by influencing aortic aneurysm progression. researchgate.netpatsnap.com | biorxiv.orgresearchgate.netmedkoo.comcancer-research-network.commedchemexpress.eunih.govpatsnap.comresearchgate.net |
| Alternative Mechanisms and Ongoing Research | Some studies suggest that the cellular toxicity of this compound might involve the disruption of Golgi and ER structures, raising questions about the exclusivity of its PP2A-mediated effects. embopress.orgbiorxiv.org Research is ongoing to fully understand the direct molecular targets and mechanisms of action of this compound. embopress.orgbiorxiv.org | embopress.orgbiorxiv.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(1R,2R,3S)-2-hydroxy-3-phenoxazin-10-ylcyclohexyl]-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23F3N2O5S/c26-25(27,28)35-16-12-14-17(15-13-16)36(32,33)29-18-6-5-9-21(24(18)31)30-19-7-1-3-10-22(19)34-23-11-4-2-8-20(23)30/h1-4,7-8,10-15,18,21,24,29,31H,5-6,9H2/t18-,21+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKGADVPRVLHHZ-ZHRMCQFGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C(C1)N2C3=CC=CC=C3OC4=CC=CC=C42)O)NS(=O)(=O)C5=CC=C(C=C5)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]([C@H](C1)N2C3=CC=CC=C3OC4=CC=CC=C42)O)NS(=O)(=O)C5=CC=C(C=C5)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23F3N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Molecular and Cellular Mechanisms of Dt 061 Action
Proposed Direct Interactions with Protein Phosphatase 2A (PP2A) Holoenzymes
PP2A is a heterotrimeric holoenzyme composed of a catalytic subunit (C), a scaffolding subunit (A), and one of several regulatory subunits (B) that determine substrate specificity. researchgate.netnih.gov The primary proposed mechanism for DT-061 involves its function as a "molecular glue" or small-molecule activator of PP2A (SMAP) that modulates the assembly and activity of specific PP2A complexes. nih.govaacrjournals.org
A central hypothesis regarding this compound's action is its ability to selectively stabilize the PP2A holoenzyme containing the B56α regulatory subunit. nih.govnih.gov Studies have reported that this compound directly binds to and stabilizes the fully assembled, active PP2A-B56α heterotrimer. nih.govaacrjournals.org This stabilization is thought to prevent the dissociation of the active enzyme, thereby enhancing its phosphatase activity toward specific substrates, such as the oncoprotein c-MYC. nih.gov The binding of this compound was shown to increase the affinity of the B56α subunit for the PP2A A-C dimer core. nih.gov
However, this model has been contested by other research. biorxiv.orgembopress.org Some studies report an inability to replicate the stabilizing effect of this compound on the PP2A-B56α holoenzyme in either in vitro or in vivo assays. biorxiv.orgnih.gov These conflicting findings suggest that the interaction between this compound and PP2A may be dependent on specific, yet-to-be-fully-defined experimental conditions, or that the observed cellular toxicity is not mediated by direct effects on PP2A complexes. embopress.orgnih.gov
| Finding | Supporting View (this compound as a Stabilizer) | Contradictory View (PP2A-Independent Effects) | Reference(s) |
|---|---|---|---|
| Holoenzyme Composition | Selectively stabilizes the PP2A-B56α heterotrimer. | Unable to detect direct effects on the composition of PP2A-B56 holoenzymes. | nih.govnih.govaacrjournals.orgembopress.orgnih.gov |
| Mechanism | Acts as a molecular glue, increasing the binding affinity of B56α to the AC dimer. | Cellular toxicity is linked to pathways independent of specific B56 subunits. | nih.govbiorxiv.orgembopress.org |
| Biochemical Assays | Demonstrates direct stabilization of the reconstituted AB56αC heterotrimer. | Failed to reproduce specific binding or a stabilizing effect in various in vitro assays. | nih.govembopress.orgnih.gov |
To elucidate the molecular basis of its proposed activity, the structure of the PP2A-B56α holoenzyme in complex with this compound was solved using cryo-electron microscopy (cryo-EM) to a resolution of 3.6 Å. nih.gov This structural analysis revealed that this compound binds to a unique pocket located at the interface of all three subunits: the scaffolding Aα, the catalytic Cα, and the regulatory B56α subunits. researchgate.netnih.govnih.gov
The binding site is described as a three-way intersubunit junction. nih.gov Specific interactions were identified between this compound and residues from each subunit, effectively "gluing" the complex together. nih.gov Part of the this compound molecule is buried in a cavity between the A and B subunits, positioned beneath the C-terminal tail of the C-subunit. nih.gov This structural characterization provided a molecular rationale for how this compound could selectively stabilize this specific PP2A heterotrimer. nih.govaacrjournals.org However, some analysis of the cryo-EM structure has suggested that the electron density attributed to this compound could potentially be modeled as the flexible C-terminal tail of the catalytic subunit, introducing ambiguity to the interpretation of direct binding. biorxiv.org
| PP2A Subunit | Interacting Residues/Regions | Reference(s) |
|---|---|---|
| A (Scaffolding) | E100, E101, T102, V103 | nih.gov |
| B56α (Regulatory) | I237, Y238, K316, F317 | nih.gov |
| C (Catalytic) | P305, Y307, L309 (C-terminal tail) | nih.govnih.gov |
The post-translational modification of the catalytic subunit plays a crucial role in the biogenesis and stability of PP2A holoenzymes. nih.gov Specifically, the carboxymethylation of the C-terminal Leucine 309 (L309) residue, catalyzed by the enzyme LCMT1, is important for the assembly of holoenzymes containing B55 and B56 regulatory subunits. nih.gov The activity of this compound has been shown to correlate with the methylation status of the PP2A catalytic subunit in vivo. nih.gov The cryo-EM structure of the this compound-bound complex confirmed that the C-terminal Leu309 is indeed methylated. nih.gov Furthermore, it has been proposed that this compound binding promotes the carboxymethylation of the PP2A C-subunit, which in turn stabilizes the B56α PP2A holoenzyme. researchgate.net
Investigations into PP2A-Independent Cellular Perturbations by this compound
Contrasting with the PP2A-centric model, a separate line of investigation has provided evidence for significant PP2A-independent cellular effects of this compound. These studies suggest that the observed cellular toxicity of the compound may be primarily due to the disruption of essential cellular organelles. biorxiv.orgembopress.org
Genome-wide CRISPR-Cas9 synthetic lethality screens revealed that cells with knockouts of genes related to the endoplasmic reticulum (ER) and Golgi apparatus components were particularly sensitive to this compound. embopress.orgnih.gov Subsequent live-cell imaging experiments provided direct evidence for this effect. biorxiv.org Upon treatment, cells exposed to this compound exhibited a rapid and striking disruption of the Golgi complex, which disintegrated into large, vesicle-like structures. biorxiv.org
Using fluorescent properties inherent to the tricyclic compound, researchers were able to directly visualize this compound localizing to cytoplasmic granules that co-localized with Golgi markers. biorxiv.org This disruption of Golgi and ER integrity is a significant cellular perturbation that occurs independently of PP2A modulation. embopress.orgnih.gov This effect on the Golgi and ER is also consistent with observed alterations in the biosynthesis of sphingolipids, which are tightly linked to these organelles. embopress.orgresearchgate.net
Alterations in Endoplasmic Reticulum Architecture
A primary and immediate cellular effect of this compound is the profound disruption of the Golgi apparatus and the endoplasmic reticulum (ER). nih.govnih.govembopress.org Time-lapse imaging of cells treated with this compound reveals a dispersal of Golgi markers, indicating a fragmentation of this key organelle. nih.gov This disruption of Golgi and ER integrity is a consistent finding across multiple studies and is considered a central aspect of this compound's mechanism of action. nih.govnih.gov The hydrophobic nature of this compound has led to the hypothesis that its direct molecular target may be a lipid component of the Golgi or ER. nih.gov
The structural alterations induced by this compound are not only visually striking but also have significant functional consequences, particularly impacting cellular processes that are intrinsically linked to these organelles. The disruption of the ER-Golgi network is a critical event that precedes and likely triggers many of the downstream cellular responses to the compound.
Impact on Cellular Lipid Biosynthesis Pathways
The structural disruption of the Golgi and ER by this compound directly impacts lipid biosynthesis pathways that are localized to these organelles. nih.govnih.gov Specifically, research has shown that this compound affects the biosynthesis of sphingolipids, a class of lipids crucial for various cellular functions, including signal transduction and membrane structure. nih.gov
To investigate this, studies have utilized quantitative mass spectrometry-based shotgun lipidomics in cells fed with sphingosine, a precursor for sphingolipids. The results of these experiments demonstrate that treatment with this compound leads to significant changes in the levels of various sphingolipid species.
| Sphingolipid Class | Effect of this compound Treatment | Reference |
|---|---|---|
| Ceramide | Altered Levels | nih.gov |
| Sphingomyelin (SM) | Altered Levels | nih.gov |
| Hexosylceramide | Altered Levels | nih.gov |
| Ganglioside GM3 | Altered Levels | nih.gov |
These findings underscore the functional consequence of the architectural disruption of the ER and Golgi, demonstrating a clear link between the structural effects of this compound and the perturbation of essential metabolic pathways such as lipid biosynthesis.
Identification of Affected Cellular Pathways through Chemogenetic Profiling (e.g., TRAPP complex, NatC complex)
To elucidate the cellular pathways affected by this compound, genome-wide CRISPR-Cas9 synthetic lethality screens have been employed. nih.govembopress.org This powerful technique identifies genes whose depletion sensitizes cells to a particular compound, thereby revealing the cellular processes that are critical for mitigating the compound's effects.
Chemogenetic profiling of this compound has revealed a striking pattern of genetic dependencies. Depletion of genes related to the function and integrity of the Golgi and endoplasmic reticulum resulted in increased sensitivity to this compound. nih.gov Among the top hits were components of two key protein complexes: the TRAnsport Protein Particle (TRAPP) complex and the N-terminal acetyltransferase C (NatC) complex. nih.gov
The TRAPP complex is a known regulator of transport between the ER and the Golgi, while the NatC complex is involved in the N-terminal acetylation of proteins. nih.gov Notably, the depletion of components from both of these complexes has been previously shown to result in Golgi fragmentation. nih.gov This suggests that cells with a pre-existing compromised Golgi integrity are particularly vulnerable to the disruptive effects of this compound. nih.gov
| Gene Complex | Function | Effect of Depletion | Reference |
|---|---|---|---|
| TRAPP complex | Regulates ER-to-Golgi transport | Increased sensitivity to this compound | nih.gov |
| NatC complex | N-terminal acetylation of proteins | Increased sensitivity to this compound | nih.gov |
These findings from chemogenetic profiling provide strong genetic evidence that corroborates the microscopic observations of ER and Golgi disruption, firmly implicating these organelles as a primary site of this compound's cellular action.
Downstream Signaling Cascade Modulation by this compound
The cellular perturbations initiated by this compound, particularly the disruption of the ER and Golgi, trigger a cascade of downstream signaling events that ultimately determine the cell's fate. While the direct molecular target of this compound is thought to be related to the ER/Golgi, its effects ripple through various signaling networks, including those that regulate cell growth, proliferation, and death.
Regulation of Oncogenic Signaling Pathways (e.g., MYC, AKT/mTOR, MAPK/ERK)
The impact of this compound on oncogenic signaling pathways is a key area of investigation. Some studies have proposed that this compound functions as a small-molecule activator of PP2A (SMAP), which in turn can dephosphorylate and inactivate key oncogenic proteins. medchemexpress.commedchemexpress.com For instance, treatment with this compound has been shown to suppress both phosphorylated AKT (p-AKT) and MYC levels. medchemexpress.com The combination of this compound with a MEK inhibitor has been demonstrated to result in the suppression of both p-AKT and MYC. medchemexpress.com
In the context of tyrosine kinase inhibitor-resistant lung adenocarcinoma, this compound treatment led to a decrease in pERK and pAKT levels. nih.gov Furthermore, in acute myeloid leukemia (AML) cells, co-treatment with this compound and a FLT3 inhibitor resulted in the downregulation of c-Myc and Pim-1 protein, which was preceded by AKT inactivation. nih.gov This effect was linked to the activation of GSK-3β, which promotes the proteasomal degradation of c-Myc. nih.gov
However, it is important to note the conflicting evidence suggesting that the cytotoxic effects of this compound are independent of PP2A activation. nih.gov This raises questions about whether the observed modulation of oncogenic signaling is a direct consequence of PP2A activation or a downstream effect of the ER and Golgi stress induced by the compound.
Impact on Cell Proliferation and Programmed Cell Death Pathways
A significant outcome of this compound treatment is the inhibition of cell proliferation and the induction of programmed cell death, or apoptosis. embopress.orgspandidos-publications.comresearchgate.net In prostate cancer cells, this compound was found to increase the rate of apoptosis, an effect that was accompanied by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic proteins Bax and cleaved caspase-3. spandidos-publications.com
In chronic lymphocytic leukemia (CLL) cells, this compound reduced cell viability in a dose-dependent manner by inducing apoptosis. researchgate.net This was evidenced by an increase in Annexin (B1180172) V positive cells, increased cleavage of PARP, and reduced expression of the anti-apoptotic protein Mcl-1. researchgate.net Interestingly, in multidrug-resistant CLL cells, this compound was shown to activate apoptosis through the induction of mitochondrial permeability transition pores, a mechanism that is independent of the classical Bax/Bak pathway. nih.gov
The induction of apoptosis appears to be a robust effect of this compound across various cancer cell types, highlighting its potential as a cytotoxic agent. The precise signaling pathways that link the initial ER/Golgi disruption to the activation of the apoptotic machinery are an area of active research.
Effects on Mitochondrial Oxidative Phosphorylation
The influence of this compound extends to the powerhouses of the cell, the mitochondria, and their primary function of oxidative phosphorylation (OXPHOS). In brain tumor models, the reactivation of PP2A, which has been attributed to this compound in some studies, was shown to shut down compensatory mitochondrial oxidative phosphorylation. nih.gov This effect converted a cytostatic response to a cytotoxic one, suggesting that targeting mitochondrial metabolism is a key aspect of the compound's anti-cancer activity in this context. nih.gov The mechanism was proposed to involve an increase in proton leakage, leading to apoptosis. nih.gov
This finding suggests a potential cross-talk between the cellular stress induced by this compound and mitochondrial function. The disruption of ER homeostasis, a known effect of this compound, can lead to ER stress, which is intricately linked to mitochondrial function and the induction of apoptosis. Further research is needed to fully elucidate the direct and indirect effects of this compound on mitochondrial bioenergetics.
Modulation of DNA Damage Response and Homologous Recombination
This compound, a small-molecule activator of protein phosphatase 2A (PP2A), has been shown to influence the DNA damage response (DDR) by modulating the homologous recombination (HR) pathway. nih.gov The mechanism primarily involves the stabilization of specific PP2A holoenzymes, which in turn dephosphorylate downstream targets, including key proteins involved in DNA repair. nih.gov This activity leads to a cascade of events that ultimately impairs the cell's ability to repair DNA double-strand breaks (DSBs), leading to the accumulation of DNA damage and subsequent cell death. nih.gov
Research indicates that this compound's activation of PP2A specifically targets and downregulates E2F responsive genes, which include critical components of the HR pathway such as RAD51, BRCA1, and BRCA2. nih.gov The reduction in the expression of these crucial HR proteins is a key factor in this compound's mechanism of action. nih.gov By diminishing the levels of these proteins, this compound effectively compromises the HR repair machinery. nih.gov
The consequence of this impaired HR pathway is an accumulation of unresolved DNA damage. nih.gov This is evidenced by an increase in the levels of γH2Ax, a well-established marker for DNA double-strand breaks. nih.govfrontiersin.org A direct correlation has been observed between the loss of RAD51 protein and the accumulation of γH2Ax following treatment with this compound. nih.gov This effect appears to be independent of the cancer cells' inherent BRCA gene status, suggesting a broad applicability for this mechanism. nih.gov
The buildup of unrepaired DNA damage triggers a cellular response characterized by cell cycle arrest, specifically in the G1 phase. nih.gov This G1 arrest is followed by an increase in the apoptotic cell population, indicating that the level of DNA damage surpasses the cell's capacity for repair, thereby initiating programmed cell death. nih.gov By regulating these essential HR pathway proteins, this compound can induce synthetic lethality, a phenomenon where the inhibition of two parallel pathways leads to cell death, whereas the inhibition of either one alone does not. nih.gov This property is particularly relevant in the context of potentiating the effects of other DNA-damaging agents or therapies that rely on a functioning HR pathway for resistance, such as PARP inhibitors. nih.gov
Table 1: Effect of this compound on Key Homologous Recombination Pathway Proteins
| Protein Target | Effect of this compound Treatment | Consequence |
|---|---|---|
| RAD51 | Reduction in protein expression. nih.gov | Impaired formation of RAD51 foci at DNA damage sites, hindering DNA strand exchange. nih.govfrontiersin.org |
| BRCA1 | Reduction in protein expression. nih.gov | Compromised recruitment of repair proteins to DNA double-strand breaks. nih.gov |
| BRCA2 | Reduction in protein expression. nih.gov | Disrupted loading of RAD51 onto single-strand DNA, a critical step in HR. nih.gov |
| γH2Ax | Accumulation/Increase in levels. nih.gov | Indicates an increase in unresolved DNA double-strand breaks. nih.gov |
Table 2: Cellular Outcomes of this compound-Mediated HR Modulation
| Cellular Process | Observed Effect of this compound | Mechanism |
|---|---|---|
| DNA Repair | Inhibition of Homologous Recombination. nih.gov | Downregulation of key HR proteins (RAD51, BRCA1, BRCA2). nih.gov |
| Cell Cycle | G1 Phase Arrest. nih.gov | Accumulation of DNA damage prevents progression through the cell cycle. nih.gov |
| Cell Viability | Induction of Apoptosis. nih.gov | Unrepaired DNA damage triggers programmed cell death. nih.gov |
| Synthetic Lethality | Potentiation of PARP inhibitor effects. nih.gov | Creates a dependency on alternative, less efficient DNA repair pathways. nih.gov |
Preclinical Pharmacological and Biological Efficacy Studies of Dt 061
In Vitro Characterization in Cell Culture Systems
DT-061 has demonstrated significant cytotoxicity and growth inhibition across a range of cancer cell lines. In models of tyrosine kinase inhibitor (TKI)-resistant lung adenocarcinoma, such as H1975 and H1650 cell lines, this compound treatment for 48 hours resulted in decreased cell viability with an IC₅₀ of 10.6 μM. jci.org Similarly, in TKI-sensitive lung adenocarcinoma cell lines, HCC827 and H3255, the compound showed IC₅₀ values of 14.3 μM and 12.4 μM, respectively. jci.org
The compound is also effective in various B-cell leukemia and lymphoma cell lines, including those resistant to multiple standard therapeutic agents. nih.gov Notably, this compound was found to be equally effective in cell lines and patient-derived chronic lymphocytic leukemia (CLL) cells that exhibited resistance to multiple BH domain antagonists. nih.gov
| Malignancy Model | Cell Line | Reported IC₅₀ | Citation |
|---|---|---|---|
| TKI-Resistant Lung Adenocarcinoma | H1975 | 10.6 μM | jci.org |
| TKI-Resistant Lung Adenocarcinoma | H1650 | 10.6 μM | jci.org |
| TKI-Sensitive Lung Adenocarcinoma | HCC827 | 14.3 μM | jci.org |
| TKI-Sensitive Lung Adenocarcinoma | H3255 | 12.4 μM | jci.org |
This compound induces programmed cell death, or apoptosis, in cancer cells. jci.org In lung adenocarcinoma cell lines H1975 and H1650, treatment with 20 μM this compound for 24 hours led to a significant increase in annexin (B1180172) V positivity, a key marker of apoptosis. jci.org
In chronic lymphocytic leukemia (CLL) cells, particularly those resistant to other drugs, this compound triggers apoptosis through a distinct mechanism. nih.gov It induces the mitochondrial permeability transition pore (mPTP), which occurs independently of the classical Bax/Bak apoptosis pathway. nih.gov This alternative cell death mechanism allows this compound to overcome common resistance pathways. nih.gov The induction of apoptosis in CLL cells by this compound was confirmed by the analysis of cleaved caspase 9 and cleaved PARP, which are downstream markers of caspase activation. nih.gov
This compound functions as a "molecular glue," selectively stabilizing a specific configuration of the PP2A holoenzyme. nih.govresearchgate.net Through cryo-electron microscopy, it has been shown that this compound binds to a unique pocket at the interface of the three subunits (Aα, B56α, and Cα) that form the PP2A-B56α heterotrimer. nih.govresearchgate.net This binding stabilizes the complex, enhancing its phosphatase activity. nih.gov
Cell-based assays have demonstrated that exposure to this compound leads to an increase in the association of the B56α subunit with the PP2A core enzyme (AC dimer). nih.gov This selective stabilization enhances the dephosphorylation of key oncogenic proteins, such as c-MYC, promoting its degradation and suppressing tumor-driving signals. nih.gov In vivo experiments on xenograft tumors confirmed that this compound treatment significantly increased the formation of PP2A B56α-containing trimeric holoenzymes, while other B subunit-containing holoenzymes were unaffected. nih.gov However, some research has been unable to replicate this stabilizing effect, suggesting the cellular toxicity may be linked to other mechanisms under certain experimental conditions. nih.govembopress.org
To further elucidate the cellular pathways affected by this compound, genome-wide CRISPR-Cas9 synthetic lethality screens were conducted. nih.gov These screens aimed to identify genes whose knockout would make cells particularly sensitive to the compound. The results of these screens revealed that the knockout of genes related to the endoplasmic reticulum (ER) and Golgi apparatus components was synthetic lethal with this compound treatment. nih.govembopress.org This finding suggests that this compound disrupts the function of these organelles and that its cellular toxicity may be linked to the perturbation of processes such as lipid synthesis. nih.govembopress.org This provides an alternative, though not mutually exclusive, perspective on the compound's mechanism of action compared to direct PP2A activation. nih.gov
In Vivo Investigations Utilizing Animal Models
The anti-tumor efficacy of this compound has been validated in several murine xenograft models. In models of KRAS-mutant lung cancer, this compound has been shown to inhibit tumor growth as a single agent. probechem.commedchemexpress.com For instance, in mice bearing H441 xenografts, oral administration of this compound demonstrated activity in inhibiting tumor progression. medchemexpress.com
This compound has also shown significant efficacy in a challenging chronic lymphocytic leukemia (CLL) xenograft model. nih.gov In this model, which utilized the MEC1 cell line, this compound effectively inhibited the growth of multidrug-resistant CLL cells. nih.gov The compound was effective against both wild-type and Bax/Bak double-knockout (DKO) CLL cells, confirming its ability to work through a Bax/Bak-independent mechanism in vivo. nih.gov Specifically, this compound treatment resulted in approximately 40.5% tumor growth inhibition in the wild-type model and 27.6% inhibition in the Bax/Bak-DKO model, showcasing its potential for treating resistant cancers. nih.gov
| Malignancy | Animal Model | Cell Line | Key Finding | Citation |
|---|---|---|---|---|
| KRAS-mutant Lung Cancer | BALB/c nu/nu mice | H441 | Showed single-agent activity in inhibiting tumor growth. | medchemexpress.com |
| Chronic Lymphocytic Leukemia (CLL) | Rag2-/-γC-/- mice | MEC1 (Wild-Type) | Inhibited tumor growth by ~40.5%. | nih.gov |
| Chronic Lymphocytic Leukemia (CLL) | Rag2-/-γC-/- mice | MEC1 (Bax/Bak-DKO) | Inhibited tumor growth by ~27.6%, demonstrating Bax/Bak-independent activity. | nih.gov |
| TKI-Resistant Lung Adenocarcinoma | Nude mice | H1975 | Enhanced tumor growth inhibition when combined with afatinib (B358). | jci.org |
Assessment in Preclinical Models of Non-Oncological Disorders (e.g., Marfan Syndrome)
The therapeutic potential of this compound, a small molecule activator of Protein Phosphatase 2A (PP2A), extends beyond oncology, with investigations into its efficacy in genetic disorders such as Marfan Syndrome (MFS). dovepress.com MFS is a connective tissue disorder caused by mutations in the FBN1 gene, leading to life-threatening complications like aortic aneurysms and dissection. dovepress.comnih.gov Preclinical research has explored the role of the PP2A-mTOR signaling axis in the progression of aortic lesions associated with MFS. dovepress.com
In a murine model of Marfan Syndrome, administration of this compound demonstrated significant therapeutic effects. dovepress.com The study revealed that reduced PP2A activity and the resulting hyperactivation of mTOR signaling contribute to aortic dilatation. dovepress.com By restoring PP2A activity, this compound was shown to inhibit the mTOR pathway. This action helped in maintaining the smooth muscle cell phenotype and reducing the degradation of the extracellular matrix, which are critical factors in the structural integrity of the aorta. dovepress.com Consequently, the administration of this compound effectively mitigated the progression of aortic aneurysms in these preclinical models. dovepress.com These findings suggest that targeting the PP2A-mTOR axis with a PP2A activator like this compound could be a viable therapeutic strategy for managing Marfan syndrome-associated aortic pathologies. dovepress.com
| Disorder Model | Key Pathological Feature | Mechanism of Action of this compound | Observed Therapeutic Effect | Reference |
|---|---|---|---|---|
| Marfan Syndrome (Mouse Model) | Aortic Aneurysm Progression | Restoration of PP2A activity, leading to inhibition of the mTOR pathway. | Maintained smooth muscle cell phenotype, reduced extracellular matrix degradation, and mitigated aortic aneurysm progression. | dovepress.com |
Systemic Pharmacodynamic Responses in Animal Models
In vivo studies using various animal models have been crucial in elucidating the systemic pharmacodynamic responses to this compound. A key mechanism of this compound is the selective stabilization of specific PP2A heterotrimers. nih.gov Specifically, in lung adenocarcinoma xenograft models, this compound treatment led to a significant increase in the assembly of PP2A B56α-containing trimeric holoenzymes, while other B subunit-containing complexes remained unaffected. nih.gov This selective action underscores the targeted nature of the compound's pharmacodynamics. nih.gov
The downstream effects of this PP2A activation are evident in the modulation of key oncogenic proteins. A primary substrate of the PP2A-B56α complex is the MYC oncoprotein. nih.gov In xenograft tumors treated with this compound, researchers observed a kinetic loss and subsequent recovery of MYC protein levels. nih.gov This fluctuation showed an inverse relationship with the methylation of the PP2A catalytic subunit at residue L-309, a marker of PP2A activity, and was positively correlated with the induction of apoptosis. nih.gov This demonstrates a direct pharmacodynamic link between this compound-mediated PP2A activation, MYC degradation, and tumor cell apoptosis in a systemic environment. nih.gov
Furthermore, in TKI-sensitive models of lung adenocarcinoma, administration of this compound resulted in the dephosphorylation of key signaling nodes downstream of EGFR, including pERK and pAKT. jci.org This indicates that this compound can effectively suppress both the MAPK and PI3K signaling pathways in vivo, which are critical for tumor growth and survival. jci.orgjci.org The compound has also been shown to induce PARP cleavage, a hallmark of apoptosis, in various cancer cell lines, an effect that translates to in vivo tumor models. nih.gov
| Animal Model | Pharmacodynamic Effect | Key Findings | Reference |
|---|---|---|---|
| Lung Adenocarcinoma Xenograft | Selective PP2A Holoenzyme Stabilization | Increased assembly of PP2A-B56α trimeric holoenzymes. | nih.gov |
| Lung Adenocarcinoma Xenograft | Modulation of MYC Oncoprotein | Kinetic loss of MYC protein correlated with PP2A activity and apoptosis induction. | nih.gov |
| EGFR-driven Lung Adenocarcinoma | Inhibition of Oncogenic Signaling | Marked dephosphorylation of pERK and pAKT. | jci.org |
| KRAS-mutant Lung Cancer Mouse Models | Tumor Growth Inhibition | Showed single-agent activity in inhibiting H358 or H441 xenograft growth. | medchemexpress.com |
Combination Strategies with Other Preclinical Agents
Synergistic Effects with Kinase Inhibitors (e.g., MEK inhibitors, PARP inhibitors)
This compound has demonstrated significant synergistic anti-cancer effects when combined with various kinase inhibitors in preclinical studies. This is particularly evident in cancers driven by KRAS mutations, which are often resistant to single-agent therapies. cancer-research-network.com
MEK Inhibitors: In KRAS-mutant lung cancer cells, inhibition of PP2A has been identified as a resistance mechanism to MEK inhibitors. cancer-research-network.com The activation of PP2A by this compound can overcome this resistance. cancer-research-network.com When combined with the MEK inhibitor AZD6244, this compound leads to the suppression of both p-AKT and MYC. cancer-research-network.com In KRAS-driven lung cancer mouse models, this combination therapy resulted in significant tumor regression, proving more effective than either agent alone. medchemexpress.comcancer-research-network.com The combination of this compound with MEK inhibitors effectively targets collateral signaling pathways, such as AKT/mTOR, that are activated upon MEK inhibition, leading to enhanced cytotoxicity. cancer-research-network.com
Tyrosine Kinase Inhibitors (TKIs): In the context of EGFR-driven lung adenocarcinoma resistant to TKIs, this compound has shown promise. jci.orgnih.gov Combination treatment of this compound with TKIs such as erlotinib (B232) or afatinib resulted in an enhanced effect on apoptosis in vitro and superior tumor growth inhibition in TKI-resistant xenograft mouse models. jci.orgnih.gov This combination leads to increased dephosphorylation of AKT and elevated PARP cleavage, indicating a potentiation of the apoptotic response. nih.gov
PARP Inhibitors (PARPi): Research has also uncovered synergistic activity between this compound and PARP inhibitors, particularly in high-grade serous cancers (HGSC), a majority of which exhibit loss of heterozygosity in PP2A genes. researchgate.net In these models, this compound stabilizes the remaining copy of the PP2A-Aα subunit. researchgate.net When combined with a PARPi like olaparib, this therapy synergistically engages the DNA damage response (DDR) pathway and prevents DNA repair by specifically targeting and downregulating RAD51. researchgate.net This dual approach enhances the anti-tumor effect in both monotherapy and combination settings in various patient-derived xenograft models. researchgate.net
| Kinase Inhibitor Class | Example Agent(s) | Cancer Model | Observed Synergistic Effect | Reference |
|---|---|---|---|---|
| MEK Inhibitor | AZD6244 | KRAS-mutant Lung Cancer | Suppression of p-AKT and MYC; significant tumor regression in vivo. | cancer-research-network.com |
| Tyrosine Kinase Inhibitor (TKI) | Erlotinib, Afatinib | TKI-resistant Lung Adenocarcinoma | Enhanced apoptosis and tumor growth inhibition. | jci.orgnih.gov |
| PARP Inhibitor (PARPi) | Olaparib | High-Grade Serous Cancer | Synergistic engagement of the DDR pathway; downregulation of RAD51. | researchgate.net |
Overcoming Acquired Therapeutic Resistance Mechanisms
A significant challenge in cancer therapy is the development of acquired resistance to targeted agents. nih.govoncotarget.com Preclinical evidence strongly suggests that this compound, by activating PP2A, can counteract several of these resistance mechanisms.
Many targeted therapies, such as those inhibiting the MAPK pathway (e.g., MEK inhibitors) or EGFR (e.g., TKIs), often fail due to the activation of alternative survival pathways. jci.orgnih.gov A common mechanism of acquired resistance involves the sustained activation of the PI3K/AKT and MAPK oncogenic pathways. jci.org Since PP2A is a critical negative regulator of these cascades, its pharmacological reactivation by this compound provides a direct strategy to overcome this resistance. jci.orgcancer-research-network.com
In KRAS-mutant lung cancer, PP2A deregulation is a key driver of resistance to MEK inhibitors. cancer-research-network.com By activating PP2A, this compound restores the cellular sensitivity to these agents. cancer-research-network.com Similarly, in lung adenocarcinoma patients who develop acquired resistance to EGFR TKIs, this compound in combination with TKIs can re-establish therapeutic efficacy. jci.org The combination leads to a more profound shutdown of downstream signaling, including the PI3K pathway, by degrading the endogenous PP2A inhibitor CIP2A. jci.org
Furthermore, this compound has shown efficacy in overcoming multidrug resistance in other cancer types, such as chronic lymphocytic leukemia (CLL). nih.gov In CLL cells that have developed resistance to multiple proapoptotic agents, this compound can induce apoptosis through a mitochondrial permeability transition pore (mPTP)-dependent mechanism, which bypasses the typical Bax/Bak pathway that is often restricted in resistant cells. nih.gov This demonstrates the potential of PP2A activation to overcome resistance through distinct and fundamental cell death pathways. nih.gov
Synthetic Chemistry and Structure Activity Relationship Sar Research of Dt 061
Chemical Derivation and Scaffold Evolution (e.g., from Tricyclic Neuroleptics)
The chemical origins of DT-061 are rooted in the phenothiazine (B1677639) class of tricyclic neuroleptic drugs, which have been used for decades as antipsychotics. nih.govplos.orgresearchgate.net Seminal research identified that some of these antipsychotic agents, such as perphenazine (B1679617), exerted anti-cancer effects by targeting and activating PP2A. nih.gov Treatment of cancer cell lines with perphenazine led to the dephosphorylation of key oncogenic proteins, including AKT, and knockdown of PP2A subunits diminished the drug's cytotoxic activity, confirming the phosphatase as its molecular target. nih.gov
While promising, the clinical utility of phenothiazines like perphenazine for cancer treatment was hampered by their significant central nervous system (CNS) side effects, including extrapyramidal symptoms and anti-cholinergic effects, which are linked to their activity on dopamine (B1211576) and other neurotransmitter receptors. nih.govnih.gov This prompted a dedicated effort to re-engineer the tricyclic scaffold to decouple the desired anti-proliferative properties from the undesirable CNS pharmacology. nih.gov
Through iterative rounds of chemical synthesis and biological optimization, a new class of compounds known as Small Molecule Activators of PP2A (SMAPs) was developed. nih.gov This scaffold evolution led to tricyclic sulfonamides, including the lead compound this compound, which were designed to retain and enhance PP2A activation while minimizing the off-target effects associated with the parent neuroleptic drugs. nih.govnih.govresearchgate.net The development of these PP2A activators was specifically aimed at overcoming resistance to other cancer therapies, such as MEK inhibitors. nih.gov
Rational Design and Structure-Guided Optimization Approaches
The optimization of the tricyclic scaffold into potent and selective SMAPs like this compound was significantly advanced by structure-guided approaches. A key breakthrough in understanding the mechanism of action came from a cryo-electron microscopy (cryo-EM) study that resolved the structure of this compound bound to the PP2A heterotrimer. nih.gov
This structural analysis revealed that this compound binds to a unique intersubunit pocket formed at the interface of the scaffolding A (PPP2R1A), catalytic C (PPP2CA), and a specific regulatory B subunit, B56α. nih.govnih.gov By occupying this pocket, this compound acts as a "molecular glue," selectively stabilizing the assembly of the PP2A-B56α holoenzyme. nih.govnih.gov This stabilization enhances the binding affinity of the B56α subunit to the PP2A core enzyme (the AC dimer) and promotes the dephosphorylation of specific oncogenic substrates, such as c-MYC. nih.gov The detailed structural and biological basis provided by this work offers a clear path for the future structure-based design and development of novel and potentially improved drugs for the biased targeting of select PP2A holoenzymes. nih.gov
However, it is important to note that the precise mechanism of this compound is the subject of ongoing scientific discussion. Some studies have reported conflicting findings, suggesting the cellular toxicity of this compound may be independent of direct PP2A activation. embopress.orgnih.gov One research group was unable to recapitulate the stabilizing effect of this compound on the PP2A-B56α holoenzyme in a range of assays and suggested that the density assigned to this compound in the cryo-EM map was not unambiguous. embopress.orgnih.gov These studies propose that this compound's cytotoxic effects may stem from the disruption of Golgi and endoplasmic reticulum structures. embopress.orgnih.govnih.gov This scientific debate highlights the complexity of the compound's pharmacology.
Synthesis and Evaluation of this compound Analogs and Derivatives
The structure-activity relationship (SAR) of the tricyclic sulfonamide scaffold has been explored through the synthesis and evaluation of various analogs and derivatives. This research aims to refine the potency, selectivity, and drug-like properties of PP2A activators.
The parent phenothiazine compounds, while not direct analogs, represent the starting point for the scaffold. Derivatives of these neuroleptics have been evaluated for their dual activities. For instance, Fluphenazine and its mustard derivative (Flu-M) were shown to decrease levels of c-MYC, a hallmark of PP2A activation, in a manner comparable to this compound. nih.govplos.org
A critical tool in validating the specific activity of this compound is its enantiomer, (1S,2S,3R)-DT-061. Enantiomers are non-superimposable mirror images of a molecule. In pharmacological studies, it is common for one enantiomer to be significantly more active than the other. The (1S,2S,3R)-DT-061 isomer serves as a negative control in experiments to demonstrate that the biological effects of this compound are specific to its particular stereochemistry.
Further optimization of the tricyclic sulfonamide scaffold has produced other SMAPs, such as DBK-1154. researchgate.netresearchgate.net These compounds, emerging from the same re-engineering effort as this compound, have also demonstrated the ability to activate PP2A, reduce the phosphorylation of its substrates like Tau, and show therapeutic potential in various disease models. nih.govresearchgate.net The development of these related compounds underscores the robustness of the tricyclic sulfonamide scaffold for generating PP2A activators.
| Compound | Core Scaffold | Key Structural Features / Modifications | Reported Biological Activity / Role |
|---|---|---|---|
| Perphenazine | Phenothiazine | Parent tricyclic neuroleptic scaffold with a piperazine (B1678402) side chain. | Identified as a PP2A activator but with significant CNS side effects. nih.gov |
| Fluphenazine | Phenothiazine | Parent tricyclic neuroleptic with a trifluoromethyl group on the core and a piperazine side chain. | Activates PP2A, leading to decreased c-MYC levels. nih.govplos.org |
| This compound | Tricyclic Sulfonamide (Phenoxazine-based) | Engineered from the phenothiazine scaffold to enhance PP2A activity and reduce CNS effects. | Lead SMAP that selectively stabilizes the PP2A-B56α holoenzyme. nih.govnih.gov |
| (1S,2S,3R)-DT-061 | Tricyclic Sulfonamide (Phenoxazine-based) | The enantiomer (mirror image) of the active this compound compound. | Used as a negative control in research to confirm the stereospecificity of this compound's activity. |
| DBK-1154 | Tricyclic Sulfonamide | A related SMAP derived from the same scaffold optimization program as this compound. | Demonstrates robust PP2A activation and therapeutic effects in preclinical models. researchgate.netresearchgate.net |
Advanced Methodologies Employed in Dt 061 Research
High-Resolution Cryo-Electron Microscopy for Complex Structure Determination
High-resolution cryo-electron microscopy (cryo-EM) has been utilized to investigate the interaction between DT-061 and protein phosphatase 2A (PP2A) complexes. One study reported the analysis of a PP2A-B56α-DT-061 complex using cryo-EM, which suggested that this compound interacts with an interface formed by all three subunits of the PP2A-B56α holoenzyme (the catalytic C, scaffolding A, and regulatory B56α subunits). nih.govbiorxiv.orgembopress.orgbiorxiv.orgresearchgate.neteurekalert.orgdecisionsindentistry.com This interaction site was proposed to be near the C-terminal tail of the PP2AC subunit, with specific residues in B56α potentially accommodating this compound, which could explain selective binding to PP2A-B56α over other B56 isoforms. nih.govbiorxiv.orgembopress.orgbiorxiv.org
However, another analysis of the published cryo-EM structure of this compound bound to PP2A-B56α raised questions about the unambiguous assignment of the density to this compound at an intermediate resolution of 3.6 Å. biorxiv.orgembopress.orgbiorxiv.org It was suggested that the density assigned to this compound might also be attributed to residues from the flexible C-terminal tail of PP2AC. biorxiv.orgembopress.orgbiorxiv.org This highlights the importance of obtaining structures of both unliganded and liganded complexes for definitive confirmation of the assigned density. biorxiv.orgembopress.orgbiorxiv.org
Genome-Scale CRISPR-Cas9 Screening for Pathway Identification
Genome-scale CRISPR-Cas9 dropout screens have been employed as a powerful tool to identify cellular pathways that sensitize cells to this compound. nih.govbiorxiv.orgembopress.orgembopress.orgbiorxiv.orgnih.gov This approach helps to uncover genetic vulnerabilities to chemical compounds and provides insight into the molecular pathways affected. nih.govbiorxiv.orgembopress.orgbiorxiv.org
In one study using a genome-wide CRISPR screen, researchers aimed to identify genes whose inactivation increased sensitivity to this compound. nih.govbiorxiv.orgembopress.orgembopress.orgbiorxiv.orgnih.gov Genes were ranked based on their normZ score. biorxiv.org Interestingly, this screen did not identify genes directly related to PP2A biology among the top-ranked hits for this compound. biorxiv.orgembopress.orgbiorxiv.org Instead, depletion of genes related to Golgi and endoplasmic reticulum (ER) function, such as components of the NatC complex and TRAPP complex, resulted in increased sensitivity to this compound. nih.govbiorxiv.orgembopress.orgembopress.orgbiorxiv.orgnih.gov This suggests that this compound's cellular toxicity might be linked to the disruption of Golgi and ER integrity, which was consistent with the chemogenetic profile established by the CRISPR screen. nih.govbiorxiv.orgembopress.orgbiorxiv.org
Quantitative Biochemical Assays for Enzyme Kinetics and Ligand Binding
Quantitative biochemical assays have been used to investigate the interaction of this compound with PP2A and its effects on enzyme activity and ligand binding. Surface Plasmon Resonance (SPR) analysis was used to study the binding of B56γ to the PP2A AC dimer in the presence and absence of this compound. This analysis reportedly revealed no significant change in binding kinetics, suggesting isoform specificity. nih.gov
Fluorescence polarization (FP) has also been used to quantitatively assess the stabilization of the PP2A-B56α complex by this compound. nih.gov By labeling the B56α subunit with a fluorophore, FP was used to determine the equilibrium dissociation constant of the B56α subunit with the AC dimer. nih.gov
Initial in vitro assays indicated that 20 µM this compound could bind and activate PP2A-B56γ and the PPP2R1A-PP2AC complex by 20-30%. nih.govbiorxiv.org this compound was reported to bind PPP2R1A with a Kd of 235 nM, with the binding site mapped to amino acids 194-198 of PPP2R1A. nih.govbiorxiv.org
However, conflicting results exist regarding the direct effects of this compound on PP2A-B56 activity in biochemical assays. Some studies were unable to detect direct effects on PP2A-B56 activity or composition of holoenzymes using such assays. nih.govembopress.orgembopress.orgnih.gov Furthermore, the ability of this compound to stabilize the PP2A-B56α holoenzyme observed in some studies could not be recapitulated in a large panel of in vitro or in vivo assays in other research, suggesting that very specific experimental conditions might be required. nih.govbiorxiv.orgembopress.orgbiorxiv.org
Advanced Cellular Imaging Techniques (e.g., Live Cell Organelle Tracking, Microtubule Dynamics)
Advanced cellular imaging techniques, including live-cell imaging, have been employed to visualize the effects of this compound on cellular structures and dynamics. Time-lapse imaging has been performed on cells cultured in glass-bottomed dishes in environmentally controlled chambers to observe cellular processes. biorxiv.orgresearchgate.net
Specific applications of cellular imaging in this compound research include investigating its impact on Golgi and ER integrity. nih.govbiorxiv.orgembopress.orgembopress.orgbiorxiv.orgembo.orgresearchgate.net Live-cell Golgi markers have been used to investigate the immediate effects of this compound addition. biorxiv.orgresearchgate.net Studies have directly visualized this compound in cytoplasmic granules that co-localize with Golgi markers, indicating that this compound disrupts both the Golgi apparatus and the endoplasmic reticulum. biorxiv.orgembopress.orgembopress.orgembo.orgresearchgate.net This disruption is consistent with the findings from CRISPR screens that implicated Golgi and ER function in this compound sensitivity. nih.govbiorxiv.orgembopress.orgembopress.orgbiorxiv.orgnih.gov
Cellular imaging has also been used to assess the effects of this compound on microtubule dynamics. Studies using cell lines expressing microtubule tip tracking proteins like EB1-GFP have allowed for the direct monitoring of in vivo microtubule dynamics in a quantitative manner. nih.govbiorxiv.orgbiorxiv.orgresearchgate.net While a related compound, iHAP1, showed a clear effect on microtubule polymerization, this compound reportedly had no effect on microtubule polymerization in vitro and did not cause changes in spindle microtubule levels in mitotic cells. nih.govbiorxiv.orgbiorxiv.org
Comprehensive Proteomic and Phosphoproteomic Analyses
Comprehensive proteomic and phosphoproteomic analyses have been utilized to gain a global view of protein abundance and phosphorylation changes in response to this compound treatment, although specific detailed data directly linked to this compound treatment in the provided search results are limited.
General applications of phosphoproteomics involve quantifying phosphopeptides using techniques like multiplexed quantitative mass spectrometry (e.g., TMT labeling) to reveal dynamic changes in phosphorylation profiles. pnas.orgbiorxiv.org This can help identify pathways and proteins affected by a compound. pnas.org Proteomic analysis complements phosphoproteomics by providing information on total protein levels. researchgate.netmdpi.com
One study mentioned integrated phosphoproteomic, proteomic, and transcriptomic analyses in the context of studying signaling changes in response to a different stimulus (EGF) across various mouse tissues, highlighting the power of these combined approaches to understand tissue-specific effects and links between underlying biology and signaling output. researchgate.net While this specific example is not for this compound, it illustrates the potential of these methodologies.
Another study investigating this compound in non-small cell lung cancer (NSCLC) cells mentioned observing that this compound treatment significantly upregulated genes associated with endoplasmic reticulum (ER) stress, the unfolded protein response (UPR), and the integrated stress response (ISR), including specific genes like HERPUD1, ATF3, DDIT3 (CHOP), TRIB3, PPP1R15A (GADD34), IRE1α, ATF6, EIF2, PERK, and ATF4 activated genes. researchgate.net This suggests that proteomic or transcriptomic analyses were likely employed to identify these changes, linking this compound to the induction of cellular stress pathways.
Further research using proteomic approaches, such as analyzing proteins captured by microcystin (B8822318) affinity columns from cell lysates after this compound treatment and analyzing bound complexes by mass spectrometry, has been performed to identify PP2A components interacting with the compound. nih.govembopress.org However, these analyses did not consistently show statistically significant changes in the detection of B56 or B55 subunits upon this compound treatment in some studies. researchgate.net
Emergent Challenges, Research Discrepancies, and Future Academic Trajectories for Dt 061
Reconciling Conflicting Findings on Primary Mechanism of Action (PP2A vs. Organelle Disruption)
A central challenge in the ongoing research of DT-061 lies in reconciling two divergent mechanistic hypotheses: its role as a direct activator of the PP2A holoenzyme versus its induction of cytotoxicity through the disruption of cellular organelles.
Initial studies presented compelling evidence for this compound as a small-molecule activator of PP2A (SMAP). Research, including cryo-electron microscopy studies, suggested that this compound selectively binds to and stabilizes the PP2A-B56α holoenzyme. embopress.orgnih.govmendeley.com This stabilization was proposed to enhance the phosphatase activity towards key oncoproteins, such as c-MYC, thereby exerting its anti-cancer effects. nih.gov One study identified a specific binding pocket for this compound at the interface of the A, C, and B56α subunits of the PP2A holoenzyme. embopress.org
In stark contrast, subsequent investigations employing genome-wide CRISPR-Cas9 synthetic lethality screens have challenged this primary mechanism. These studies revealed that the cytotoxic effects of this compound appear to be independent of PP2A. embopress.orgku.dknih.gov Instead, the data strongly suggest that this compound's toxicity arises from the disruption of the Golgi apparatus and the endoplasmic reticulum (ER). embopress.orgku.dknih.gov Researchers observed that knockout of genes related to Golgi and ER function sensitized cells to this compound, whereas depletion of PP2A subunits did not confer resistance to the compound. embopress.orgbiorxiv.org Some studies were unable to replicate the direct activation of PP2A complexes by this compound in biochemical assays. embopress.org
The reconciliation of these findings may lie in the differential behavior of this compound in various experimental contexts. The initial biochemical and structural studies provided a high-resolution view of a potential interaction with purified components, while the cellular-based CRISPR screens offered a broader, unbiased perspective on the compound's effects within a complex biological system. mdpi.com It is plausible that at high concentrations used in some cellular assays, the off-target effects on organelle integrity become the dominant and dose-limiting factor, masking any potential on-target PP2A activation.
| Mechanistic Hypothesis | Supporting Evidence | Conflicting Evidence |
| PP2A Activation | Cryo-electron microscopy showing this compound binding to the PP2A-B56α holoenzyme. embopress.orgnih.govmendeley.com Biochemical assays suggesting stabilization of the PP2A complex. nih.gov | Inability to consistently detect direct PP2A activation in biochemical assays by other groups. embopress.org CRISPR-Cas9 screens showing cytotoxicity is independent of PP2A. embopress.orgku.dknih.gov |
| Organelle Disruption | Genome-wide CRISPR-Cas9 screens identifying genes related to Golgi and ER function as key mediators of this compound sensitivity. embopress.orgbiorxiv.org Visualization of this compound co-localizing with Golgi markers and causing disruption of Golgi and ER structures. biorxiv.org | Initial studies focusing solely on the PP2A activation mechanism. |
Strategies for Distinguishing On-Target vs. Off-Target Biological Effects
The controversy surrounding this compound underscores the critical need for robust strategies to differentiate between on-target and off-target biological effects of chemical probes. Several key approaches are being employed and developed to address this challenge.
Genome-Wide CRISPR-Cas9 Screens: As demonstrated in the case of this compound, this unbiased genetic screening method is a powerful tool for identifying genes that modulate a cell's sensitivity to a compound. embopress.orgku.dknih.gov If knocking out the intended target (e.g., a PP2A subunit) does not confer resistance to the drug, it strongly suggests an off-target mechanism of action. embopress.org
Comparative Analysis of Analogs: Synthesizing and testing structural analogs of the parent compound with varying affinities for the intended target can be informative. If the biological activity of the analogs does not correlate with their on-target potency, it points towards off-target effects.
Biochemical vs. Cellular Assay Correlation: A significant discrepancy between a compound's potency in a purified, biochemical assay and its efficacy in a cellular context can be a red flag for off-target effects or issues with cellular permeability and stability. mdpi.com
Target Engagement Assays: The development of assays to directly measure the binding of a compound to its intended target within intact cells can provide crucial evidence for on-target activity.
Phenotypic Rescue Experiments: If a compound is believed to work through a specific target, it should be possible to rescue the cellular phenotype by overexpressing a drug-resistant mutant of that target.
Development of More Specific and Targeted Chemical Modulators of PP2A
The questions raised about the specificity of this compound have invigorated the pursuit of more specific and targeted chemical modulators of PP2A. The insights gained from the this compound saga are instrumental in guiding the design of next-generation compounds. A primary goal is to develop molecules that exhibit high selectivity for a particular PP2A holoenzyme with minimal off-target liabilities.
Future strategies in this area include:
Structure-Based Drug Design: Utilizing the growing body of structural information on different PP2A holoenzymes to design compounds that fit snugly into specific pockets on the target, thereby enhancing selectivity.
Allosteric Modulators: Focusing on the development of allosteric modulators that bind to sites distinct from the active site to fine-tune the activity of specific PP2A complexes, rather than broadly activating the enzyme.
Targeting Protein-Protein Interactions: Designing molecules that specifically disrupt the interaction between PP2A and its endogenous inhibitors, such as SET or CIP2A, to restore its tumor-suppressive function.
The development of these more refined chemical tools will not only have therapeutic potential but will also be invaluable for dissecting the complex biology of PP2A in normal and disease states.
Exploration of Broader Therapeutic Potential through Mechanistic Insight beyond Oncology
While the initial focus for this compound and other PP2A activators has been predominantly in oncology, a deeper mechanistic understanding opens avenues for their therapeutic application in a wider range of diseases. The dysregulation of PP2A has been implicated in various pathological conditions, suggesting that its modulation could have broad therapeutic benefits.
Neurodegenerative Diseases: In conditions like Alzheimer's disease, the hyperphosphorylation of the tau protein is a key pathological hallmark. As PP2A is a major tau phosphatase, its activation could be a viable therapeutic strategy to reduce tau pathology.
Cardiovascular Diseases: PP2A plays a crucial role in regulating cardiac signaling pathways. Its dysregulation has been linked to heart failure and other cardiovascular disorders. Targeted activation of specific PP2A holoenzymes in the heart could offer a novel therapeutic approach.
Inflammatory and Autoimmune Diseases: PP2A is involved in the regulation of immune cell signaling. Modulating its activity could help to dampen inflammatory responses in autoimmune diseases.
The key to unlocking this broader therapeutic potential lies in developing highly specific PP2A modulators to avoid unintended effects in different tissues and cell types.
Integration of Multi-Omics Data for Deeper Mechanistic Understanding
To navigate the complexities of compounds like this compound and to gain a more holistic understanding of their biological effects, the integration of multi-omics data is becoming increasingly crucial. A systems-level approach that combines genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive picture of the cellular response to a drug.
For a compound like this compound, an integrated multi-omics approach could involve:
Proteomics: To identify changes in protein expression and post-translational modifications (e.g., phosphorylation) following drug treatment, which can help to map the signaling pathways affected.
Metabolomics: To analyze changes in the cellular metabolome, which can reveal alterations in metabolic pathways and provide insights into the functional consequences of drug action. nih.gov
Transcriptomics: To assess changes in gene expression profiles, which can help to identify the transcriptional programs that are modulated by the compound.
Genomics (via CRISPR screens): As already discussed, to identify genetic determinants of drug sensitivity and resistance.
By integrating these different layers of biological information, researchers can build more accurate models of a drug's mechanism of action, distinguish on-target from off-target effects, and identify potential biomarkers for drug response. This approach will be invaluable in the future development of targeted therapies for PP2A and other complex biological targets.
Q & A
Q. What methodologies are optimal for assessing DT-061's effect on protein targets like 4E-BP1 in cancer cells?
- Methodological Answer : Use quantitative Western blotting to measure time-dependent changes in protein expression. Include internal controls (e.g., actin) for normalization. For example, in CRC cell lines (FET, SW-620, RKO), this compound reduced 4E-BP1 levels over 2–5 hours . Ensure replicates (n ≥ 3) and statistical validation (e.g., t-tests for interval-level data) .
Q. What common pitfalls should be avoided when studying this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
